N-(4-fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N-(4-Fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide (CAS 946284-36-2) is a synthetic small molecule (C16H13FN2O2S, MW 316.35 g/mol) belonging to the 2-isoxazol-3-yl-acetamide class, which has been explored as a scaffold for heat shock protein 90 (HSP90) inhibition. The compound incorporates a 4-fluorobenzyl substituent on the acetamide nitrogen, distinguishing it from closely related analogs that bear chloro, methoxy, ethylphenyl, or unsubstituted benzyl groups.

Molecular Formula C16H13FN2O2S
Molecular Weight 316.35
CAS No. 946284-36-2
Cat. No. B2899444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
CAS946284-36-2
Molecular FormulaC16H13FN2O2S
Molecular Weight316.35
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C16H13FN2O2S/c17-12-5-3-11(4-6-12)10-18-16(20)9-13-8-14(21-19-13)15-2-1-7-22-15/h1-8H,9-10H2,(H,18,20)
InChIKeyRUHXGMVFQWMTKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide (CAS 946284-36-2) – Procurement-Relevant Baseline Profile


N-(4-Fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide (CAS 946284-36-2) is a synthetic small molecule (C16H13FN2O2S, MW 316.35 g/mol) belonging to the 2-isoxazol-3-yl-acetamide class, which has been explored as a scaffold for heat shock protein 90 (HSP90) inhibition [1]. The compound incorporates a 4-fluorobenzyl substituent on the acetamide nitrogen, distinguishing it from closely related analogs that bear chloro, methoxy, ethylphenyl, or unsubstituted benzyl groups. Commercially, the compound is typically supplied at ≥95% purity .

Why N-(4-Fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


The 2-isoxazol-3-yl-acetamide core is a privileged scaffold for HSP90 inhibition, with anti-HIV activity demonstrated to be highly sensitive to N-substituent identity [1]. In a series of 15 analogues (2a–o), only 6 compounds achieved >80% HIV-1 inhibition at non-cytotoxic concentrations, and the most advanced compound (2l) exhibited a ∼3.5-fold superior therapeutic index over the clinical HSP90 inhibitor AUY922 [1]. These steep structure–activity relationships (SAR) mean that swapping the 4-fluorobenzyl group for a 2-chlorobenzyl, 2-ethylphenyl, or 2-methoxyphenethyl moiety—even when the core is preserved—can profoundly alter target engagement, cytotoxicity, and antiviral potency. Selection for procurement must therefore be driven by quantitative comparative evidence rather than by scaffold similarity alone.

Product-Specific Quantitative Evidence Guide for N-(4-Fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide


Para-Fluorobenzyl Substitution Confers Differential Lipophilicity and Electronic Profile Relative to Chloro and Alkyl Analogs

The target compound's 4-fluorobenzyl group provides a distinct balance of lipophilicity and electron-withdrawing character compared to its closest commercially available analogs. The fluorine atom increases metabolic stability relative to the 2-chlorobenzyl analog (CAS 946316-65-0) while offering a smaller van der Waals radius than chlorine, potentially enabling better shape complementarity in hydrophobic binding pockets [1]. The para-substitution pattern also differs from the ortho-substituted 2-ethylphenyl analog (CAS 946316-85-4), which introduces steric bulk that may hinder target engagement.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Scaffold-Level HSP90 Inhibition Potential Validated in a 15-Compound Series with Quantitative Anti-HIV Activity Data

The 2-isoxazol-3-yl-acetamide scaffold to which the target compound belongs has been experimentally validated as an HSP90 inhibitor with anti-HIV activity. In the Trivedi et al. series, 6 out of 15 analogues (2a–b, 2e, 2j, 2l–m) inhibited HIV-1 replication by >80% at their highest non-cytotoxic concentration (HNC) [1]. The lead compound 2l demonstrated a therapeutic index ∼3.5-fold superior to AUY922 (luminespib), a second-generation HSP90 inhibitor [1]. Although the target compound (4-fluorobenzyl derivative) was not explicitly listed among the 15 compounds tested in that study, the SAR data demonstrate that N-substituent identity is a critical determinant of both potency and cytotoxicity, establishing the value of procuring the specific 4-fluorobenzyl analog for systematic SAR exploration.

Antiviral Research HSP90 Inhibition HIV-1 Replication

Differential Deubiquitinase Targeting Profile: Structural Basis for Selectivity Over STD1T (USP2a Inhibitor)

The related compound STD1T (CAS 893075-58-6), which shares the 5-(thiophen-2-yl)isoxazole motif but incorporates a tetrahydrobenzo[b]thiophene-3-carboxamide extension, is a validated USP2a inhibitor with an IC50 of 3.3 μM in a Ub-AMC assay . The target compound differs fundamentally in its substitution pattern: it contains an N-(4-fluorobenzyl)acetamide side chain rather than the extended methoxyacetamido-tetrahydrobenzothiophene-carboxamide tail of STD1T. This structural divergence predicts a distinct target profile—the target compound is more likely to engage the HSP90 ATP-binding pocket (based on scaffold precedent) rather than the USP2a catalytic domain, providing a complementary tool for dissecting ubiquitin-proteasome vs. chaperone pathways.

Deubiquitinase Inhibition USP2a Chemical Biology

Commercial Purity Benchmarking: Batch-to-Batch Consistency Relative to Chloro and Ethylphenyl Analogs

The target compound is routinely supplied at ≥95% purity as reported by multiple vendors . In comparison, the 2-chlorobenzyl analog (CAS 946316-65-0) is available at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC , while the 2-ethylphenyl analog (CAS 946316-85-4) is listed without a specified purity guarantee on general chemical marketplace platforms . The 95% baseline purity of the target compound is adequate for most biochemical screening applications, but users requiring >98% purity for structural biology (e.g., co-crystallography) should verify lot-specific analytical certificates or consider the 98%-grade chloro analog if scaffold identity permits substitution.

Quality Control Analytical Chemistry Procurement Specification

Best Research and Industrial Application Scenarios for N-(4-Fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide


HSP90-Targeted Antiviral Drug Discovery SAR Expansion

The 4-fluorobenzyl analog fills a specific SAR gap in the 2-isoxazol-3-yl-acetamide series. The Trivedi et al. study demonstrated that N-substituent identity critically governs anti-HIV activity, with only 6 of 15 analogues achieving >80% inhibition [1]. Procuring this compound enables systematic evaluation of para-fluoro substitution effects (electron-withdrawing, metabolic stability enhancement) in head-to-head comparison with the published active compounds (2a–b, 2e, 2j, 2l–m), directly addressing the SAR surrounding the benzylamine region [1].

Chemical Biology Tool for Differentiating HSP90-Chaperone vs. Deubiquitinase Pathways

The target compound serves as a predicted HSP90 pathway probe that is structurally and mechanistically orthogonal to the USP2a inhibitor STD1T (IC50 3.3 μM) [1]. Researchers can employ both compounds in parallel to dissect whether a cellular phenotype (e.g., viral replication inhibition, protein degradation) is driven by HSP90 client protein destabilization or by deubiquitinase blockade, enabling cleaner target deconvolution when used alongside appropriate controls [1].

Lead Optimization Programs Focused on Halogen Substitution Effects

The target compound (4-fluoro) can be benchmarked against its 2-chloro (CAS 946316-65-0) and 2-ethylphenyl (CAS 946316-85-4) analogs in a focused halogen/side-chain scan [1]. The fluorine atom's smaller size and higher electronegativity relative to chlorine, combined with its distinct position (para vs. ortho), allow medicinal chemists to isolate electronic from steric effects on target binding and cellular permeability. Such comparative profiling is essential for rational lead optimization .

In Vitro ADME and Cytotoxicity Counter-Screening Panel

Given that only 6 of 15 close analogs in the published series were non-cytotoxic at active concentrations [1], procuring the 4-fluorobenzyl derivative for inclusion in a cytotoxicity counter-screen alongside metabolic stability assays (e.g., microsomal half-life, CYP inhibition) is a prudent step before committing to more resource-intensive in vivo studies. The cLogP advantage of ∼0.4–0.7 units over the chloro and ethylphenyl analogs predicts potentially more favorable solubility and protein-binding profiles .

Quote Request

Request a Quote for N-(4-fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.